2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFBTQZZWNQTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510628-81-5 | |
| Record name | 2-(bromomethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method starts with the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. This can be achieved through various cyclization reactions, such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions .
Once the thieno[3,2-d]pyrimidine core is formed, the bromomethyl group can be introduced via bromination reactions. For example, the bromination of a methyl group adjacent to the nitrogen atom in the pyrimidine ring can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Thieno[3,2-d]pyrimidines: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves halogenation reactions that introduce bromomethyl groups into the thieno[3,2-d]pyrimidine framework. For instance, a common method includes the reaction of thieno[2,3-d]pyrimidin-4(3H)-one with bromine in the presence of a suitable solvent such as acetic acid, yielding the brominated derivative with high yields . The structural characterization is often confirmed using techniques like NMR spectroscopy and mass spectrometry.
Antimycobacterial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit significant antimycobacterial properties. Specifically, compounds derived from this scaffold have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial strains. For example, certain derivatives demonstrated inhibition percentages ranging from 30% to 68% against Mycobacterium smegmatis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
Some studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidin-4-one derivatives. These compounds have been reported to inhibit key proteins involved in cancer cell proliferation and DNA repair mechanisms, making them candidates for further development as anticancer agents . For instance, specific derivatives were noted for their ability to inhibit the interaction between DNA repair proteins, suggesting a role in cancer therapy.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Studies have reported that several synthesized derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The agar well diffusion method has been commonly employed to assess this activity.
Pharmaceutical Development
Given its broad spectrum of biological activities, this compound is being explored for pharmaceutical applications. Its potential as an active pharmaceutical ingredient (API) in formulations targeting infectious diseases and cancer highlights its importance in drug discovery .
Calcium Receptor Modulation
Recent patents suggest that certain derivatives may act as calcium receptor antagonists, which could be beneficial in treating conditions related to calcium homeostasis abnormalities, such as osteoporosis or cardiovascular diseases . This novel application points to the versatility of thieno[3,2-d]pyrimidin-4-one derivatives in therapeutic contexts.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the thieno[3,2-d]pyrimidine core can engage in non-covalent interactions with receptor sites, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Position Matters: Position 2: Bromomethyl (target compound) and phenyl or cyclopentylamino groups at this position enhance interactions with enzymatic targets (e.g., TNKS, PDE7).
Core Modifications: Benzannulated derivatives (e.g., benzo[4,5]thieno[3,2-d]pyrimidin-4-one) exhibit improved potency against TNKS due to increased planar surface area for π-π stacking .
Biological Activity: TNKS Inhibition: 2-(Phenyl)-substituted analogs show nanomolar IC₅₀ values, highlighting the importance of hydrophobic substituents at position 2 . PDE7 Inhibition: Cyclopentylamino derivatives achieve single-digit nM potency, with substituent size critical for binding pocket accommodation .
Chloromethyl analogs serve as safer intermediates for further functionalization compared to bromomethyl derivatives .
Biological Activity
2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry for its potential as an anticancer agent and its ability to inhibit various biological pathways.
Chemical Structure and Properties
The compound features a bromomethyl substituent at the 2-position of the thieno[3,2-d]pyrimidine core. This unique structure allows for various chemical modifications that can enhance its biological activity.
Target of Action
Research indicates that compounds related to this compound have shown potent anticancer activity against human cancer cell lines. The mechanism involves inhibition of protein kinases, which play a critical role in cell signaling pathways associated with cancer progression and metastasis.
Mode of Action
The compound acts by interfering with specific biochemical pathways that are crucial for tumor growth and survival. In particular, it has been noted for its ability to inhibit Rho-associated protein kinases (ROCKs), which are implicated in various cellular functions including migration and proliferation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, one study identified a derivative with an IC50 value of 0.004 μM against ROCK I and 0.001 μM against ROCK II, demonstrating significant potency in inhibiting these targets and altering cell morphology and migration patterns in vitro .
Other Biological Activities
Beyond anticancer effects, thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities:
- Antibacterial : Some derivatives have shown effectiveness against various bacterial strains.
- CNS Activity : Potential CNS depressive effects have been noted, indicating possible applications in treating neurological disorders.
- Anticonvulsant : Certain compounds within this class demonstrate anticonvulsant properties.
Structure-Activity Relationship (SAR)
A comprehensive SAR study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed that modifications at specific positions significantly influence their biological activity. For example, the presence of methoxy groups and different aromatic substituents enhanced the inhibitory effects on ROCKs and other kinases.
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| 8k | 0.004 | ROCK I Inhibitor |
| 8k | 0.001 | ROCK II Inhibitor |
| 3b | 1.0 | Moderate 17β-HSD2 Inhibition |
| 3d | 1.5 | Moderate 17β-HSD2 Inhibition |
Clinical Implications
The promising results from preclinical studies suggest that derivatives of thieno[3,2-d]pyrimidin-4-one could lead to new therapeutic agents for cancer treatment. The ability to selectively inhibit key signaling pathways associated with tumor growth positions these compounds as valuable candidates for further development.
Q & A
Q. Advanced Research Focus :
- Core Modifications : Substitution at the 2-position (e.g., cyclopentylamino groups) enhances PDE7 binding affinity (IC50 <10 nM). Avoid 6-substitutions, which reduce selectivity .
- Side Chain Optimization : Introduce polar groups (e.g., hydroxyl or methoxyethyl) to improve solubility without compromising potency. Computational docking (e.g., Glide SP) predicts interactions with PDE7’s hydrophobic pocket .
- In Vitro Validation : Use PDE7A/B enzymatic assays (radiolabeled cAMP hydrolysis) and cellular efficacy tests (IL-2 suppression in Jurkat cells) .
What mechanistic insights link this compound derivatives to ferroptosis induction in cancer cells?
Advanced Research Focus : Analogous compounds (e.g., N6F11) degrade GPX4 via TRIM25-mediated ubiquitination, leading to lipid peroxidation. Key steps:
- Target Engagement : Use co-immunoprecipitation (Co-IP) to verify TRIM25-GPX4 interaction in treated cells .
- Biochemical Assays : Measure glutathione depletion (DTNB assay) and malondialdehyde (MDA) levels (TBA assay) to confirm ferroptosis .
- Rescue Experiments : Suppress ferroptosis with lipophilic antioxidants (e.g., ferrostatin-1) to validate the mechanism .
How should researchers address contradictions in reported biological targets (e.g., TNKS vs. PDE7) for thieno[3,2-d]pyrimidin-4-one analogs?
Advanced Research Focus : Divergent activities arise from scaffold flexibility. Strategies include:
- Selectivity Profiling : Screen compounds against PARP family enzymes (e.g., TNKS1/2, PARP1/2) using radiometric or fluorescence polarization assays .
- Structural Analysis : Compare X-ray co-crystal structures (e.g., TNKS vs. PDE7 binding pockets) to identify critical residues (e.g., Gly1032 in TNKS vs. Phe416 in PDE7) .
- Pharmacophore Refinement : Use Schrödinger’s Phase to model electrostatic/hydrophobic features favoring target-specific interactions .
What synthetic routes optimize yield and scalability for this compound?
Q. Advanced Research Focus :
- Step 1 : Synthesize thieno[3,2-d]pyrimidin-4-one via cyclocondensation of 2-aminothiophene-3-carbonitrile with formic acid (reflux, 85% yield) .
- Step 2 : Brominate at the methyl position using NBS (N-bromosuccinimide) in CCl4 under UV light (60°C, 6 h), achieving 70–75% yield. Monitor reaction progress by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
- Scale-Up Considerations : Replace CCl4 with greener solvents (e.g., acetonitrile) and employ flow chemistry for safer bromination .
How can researchers validate the role of this compound in tandem catalysis for cross-coupling reactions?
Advanced Research Focus : The bromomethyl group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Methodological steps:
- Catalytic System : Use Pd(PPh3)4 (5 mol%) with K2CO3 in dioxane/water (3:1) at 80°C .
- Substrate Scope : Couple with aryl boronic acids (e.g., 4-methoxyphenyl) to introduce diversity at the 2-position .
- Post-Modification : Hydrolyze bromomethyl to hydroxymethyl (NaOH/EtOH) for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
